2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 2246597-84-0) is a boron-containing heterocyclic compound with the molecular formula C₁₇H₂₂BN₃O₃ and a molecular weight of 327.19 g/mol . The structure comprises three key moieties:
- A 1H-imidazole ring linked via a methylene group to an acetamide backbone.
- A phenyl group substituted at the meta position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group.
This compound is a white to off-white solid with ≥98% purity (HPLC) and is stored at room temperature . Its boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry for biaryl synthesis . Applications include its use as a synthetic intermediate in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-imidazol-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BN3O3/c1-16(2)17(3,4)24-18(23-16)13-6-5-7-14(10-13)20-15(22)11-21-9-8-19-12-21/h5-10,12H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFKODUUYLNWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the boronic acid derivative and the acetamide group. Common synthetic routes include:
Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Boronic Acid Derivative Formation: The boronic acid derivative can be synthesized through the reaction of phenylboronic acid with a suitable halogenating agent.
Acetamide Group Introduction: The acetamide group can be introduced through the reaction of the imidazole-boronic acid derivative with an acetyl chloride or acetic anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole-2-carboxaldehyde.
Reduction: The boronic acid derivative can be reduced to form boronic esters.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2).
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Imidazole-2-carboxaldehyde
Reduction: Boronic esters
Substitution: Amides and esters
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the imidazole ring can bind to metal ions, while the boronic acid derivative can interact with biological molecules such as enzymes and receptors. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Target Compound vs. Boronic Acid Derivatives
The boronic ester in the target compound distinguishes it from non-boronated analogues. For example:
- Suzuki-Miyaura Cross-Coupling : The boronic ester facilitates coupling with aryl halides under Pd catalysis (e.g., Pd(dppf)Cl₂), as seen in , where a similar boronate (Compound 49) reacts with bromoimidazoles .
- Stability : The tetramethyl dioxaborolane group enhances stability compared to free boronic acids, preventing protodeboronation in aqueous conditions .
Imidazole vs. Benzimidazole/Triazole Analogues
- Triazole Derivatives : Compounds like those in and incorporate triazole rings for hydrogen bonding, whereas the imidazole in the target compound may coordinate metals or engage in π-π stacking .
Biological Activity
The compound 2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a novel imidazole derivative with potential biological applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features an imidazole ring and a boron-containing moiety, which are known to influence its biological properties.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In vitro studies have demonstrated that certain imidazole derivatives possess antifungal activity against pathogens like Candida albicans. The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit fungal growth effectively .
Study 1: Antimicrobial Efficacy
A study conducted on related imidazole compounds found that derivatives exhibited moderate to high antibacterial potency compared to standard antibiotics. The results indicated that the presence of the imidazole ring significantly enhances antimicrobial activity .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Comparison to Standard |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | More potent than ciprofloxacin |
| Compound B | Escherichia coli | 20 | Comparable to standard |
| Compound C | Pseudomonas aeruginosa | 25 | Less potent than standard |
Study 2: Antifungal Activity
Another research highlighted the antifungal properties of similar compounds against clinical isolates of Candida. The study reported that some derivatives displayed better efficacy than traditional antifungal agents like fluconazole .
Table 2: Anti-Candida Activity
| Compound Name | Strain | DIZ (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound D | Candida albicans | 30 | 10 |
| Compound E | Candida tropicalis | 28 | 12 |
| Fluconazole | Control | 20 | >50 |
The biological activity of the compound is attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic pathways. The imidazole ring is known for its role in disrupting cellular functions in pathogens.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
